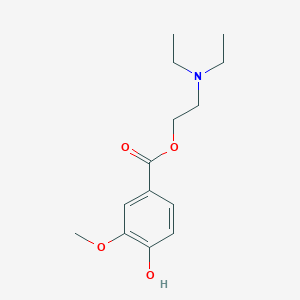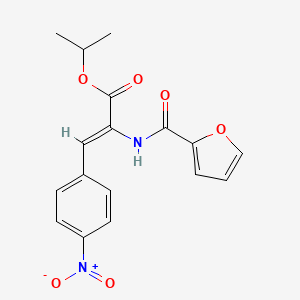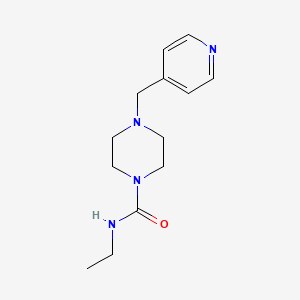![molecular formula C16H14N2O5 B4558427 2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)
2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like "2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate" often involves multiple steps, including condensation, cycloaddition, and functional group transformations. For example, the synthesis of similar compounds has been achieved through interactions between different derivatives, such as ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives in various solvents and conditions, leading to the creation of ethyl iminothiazolopyridine-4-carboxylate and related compounds (H. M. Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of compounds like "2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate" is characterized using various spectroscopic and analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. These analyses provide detailed insights into the compound's geometric configuration, bond lengths, angles, and overall three-dimensional structure, which are crucial for understanding its reactivity and properties (R. Sakoda, H. Matsumoto, K. Seto, 1992).
Chemical Reactions and Properties
Chemical reactions involving "2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate" can vary widely, depending on the functional groups present and the reaction conditions. For instance, cyclocondensation, nucleophilic substitution, and annulation reactions are common for synthesizing related heterocyclic compounds, leading to a range of derivatives with potential biological activity and applications in materials science (Cunde Wang, Zhenjie Su, Shanlu Wang, Naili Luo, 2020).
Physical Properties Analysis
The physical properties of "2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. Crystallographic studies offer insights into the compound's solid-state structure, which affects its solubility and stability (A. Kennedy, A. Khalaf, C. Suckling, R. Waigh, 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Innovative Annulation Techniques
A study by Zhu et al. (2003) introduced an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, demonstrating complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Endothelin Receptor Antagonists
Research by Tasker et al. (1997) has developed potent and selective non-benzodioxole-containing endothelin-A receptor antagonists. By exploring substitutions for the benzodioxole group, the study expanded the understanding of contributions towards binding affinity and receptor subtype selectivity (Tasker et al., 1997).
Heterocyclic System Synthesis
Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. This work not only demonstrates the versatility of these compounds in creating novel structures but also hints at potential antimicrobial activities (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Biological Activity
Antitubercular Activity
Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. One compound showed significant activity against multiple tests, including the MS GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Properties
Bhoi et al. (2016) emphasized the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing a broad spectrum of potential biological applications (Bhoi, Borad, Pithawala, & Patel, 2016).
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(12-2-1-5-17-9-12)18-6-7-21-16(20)11-3-4-13-14(8-11)23-10-22-13/h1-5,8-9H,6-7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJRAWROOCFKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCCNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)




![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)
![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4558424.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)
